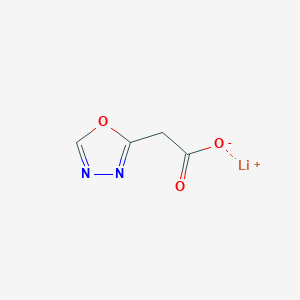

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

Description

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate (CAS: 1384428-46-9) is a lithium salt featuring a 1,3,4-oxadiazole heterocycle attached to an acetate backbone. It is commercially available from four suppliers globally, indicating moderate industrial relevance .

Properties

IUPAC Name |

lithium;2-(1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJUXYIVRHAMJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NN=C(O1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-46-9 | |

| Record name | lithium 2-(1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 2-(1,3,4-oxadiazol-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs. Purification steps, including crystallization or filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce oxadiazoline derivatives .

Scientific Research Applications

Chemistry

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. The compound can be oxidized to form higher oxidation state derivatives or reduced to yield lower oxidation state species, facilitating the development of new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various diseases. For instance, the oxadiazole moiety has been shown to interact with specific biological targets, influencing cellular functions and signaling pathways .

Medicine

The medicinal applications of this compound are being investigated for its potential in treating conditions such as cancer and infections. Preliminary studies suggest that it may inhibit key enzymes involved in disease progression, making it a candidate for further pharmacological evaluation .

Industry

In industrial contexts, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique electronic properties enhance the performance of these materials in various applications, including electronics and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth at certain concentrations, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For example, treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The lithium ion can also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Table 1: Key Attributes of Lithium(1+) Ion 2-(1,3,4-Oxadiazol-2-yl)acetate and Analogues

Key Structural and Functional Differences

Heterocyclic Ring Variations: The 1,3,4-oxadiazole group in the target compound (C₄H₃LiN₂O₃) contrasts with thiazole in the pyrrolidine-thiazole analogue (C₁₁H₁₇LiN₂O₂S). The oxetane substituent in 1416271-19-6 introduces a strained four-membered ether ring, which may improve solubility in nonpolar solvents compared to the planar oxadiazole .

Electronic and Steric Effects :

- Difluoroethyl-sulfinate (2228674-05-1) has strong electron-withdrawing fluorine atoms, making it more acidic than the oxadiazole-acetate. This property could favor its use in anion-exchange reactions .

- The hydroxyethyl-benzoate (1909348-16-8) contains a protic hydroxyl group, enabling hydrogen bonding—a feature absent in the target compound, which may limit its solubility in aqueous systems .

Commercial Availability :

- The target compound (4 suppliers) is more accessible than the oxetane derivative (2 suppliers) or the difluoroethyl-sulfinate (1 supplier), suggesting broader industrial adoption .

Biological Activity

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.12 g/mol. The structure includes a lithium ion coordinated with an oxadiazole ring that enhances its reactivity and biological properties. The presence of functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It can inhibit key enzymes involved in DNA replication and transcription, disrupting cellular processes.

- Nucleic Acid Interaction : The oxadiazole ring interacts with nucleic acids and proteins, influencing cellular functions and signaling pathways.

- Neurotransmitter Modulation : The lithium ion component may modulate neurotransmitter release and signal transduction pathways, contributing to its potential in neuropharmacology.

Biological Activity

Research indicates that this compound possesses various biological activities:

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cancer cell proliferation:

| Cell Line | IC50 (µM) | Comparison to Standard Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 24.74 | Comparable to Tamoxifen (5.12 µM) |

| HCT116 (Colorectal Cancer) | 20.00 | More effective than standard treatments |

These results indicate that the compound may target specific pathways involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. This compound demonstrated significant cytotoxicity against MCF-7 cells at concentrations above 10 µM . The study highlighted its potential as a candidate for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.